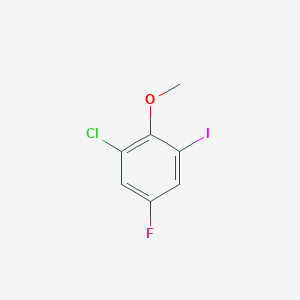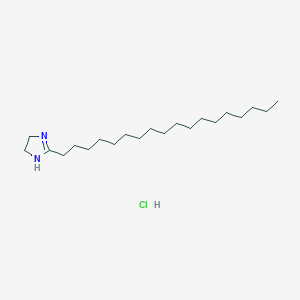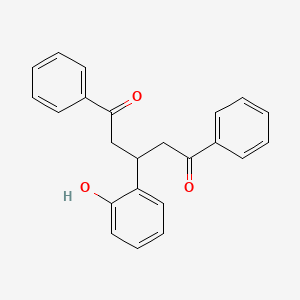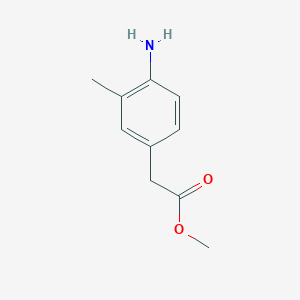![molecular formula C14H8Cl2F4 B13994492 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene CAS No. 1735-31-5](/img/structure/B13994492.png)
4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO-: is a complex organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring. This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups. These functional groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The presence of multiple halogen atoms allows the compound to participate in redox reactions, leading to the formation of various oxidation states.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed reducing agents.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology and Medicine: In biological research, the compound’s derivatives are investigated for their potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals, including advanced materials and coatings .
Mechanism of Action
The mechanism by which BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances the compound’s ability to form strong interactions with these targets, leading to significant biological activity. The pathways involved often include inhibition or activation of specific enzymes, resulting in altered cellular processes .
Comparison with Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but with different halogenation patterns.
1-Chloro-4-(chloromethyl)benzene: Shares the benzene ring with halogen substituents but lacks the trifluoromethyl group.
1,1’-Ethenylidenebis[4-chloro-]: Contains similar halogenated benzene rings but with different connectivity.
Uniqueness: The uniqueness of BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals .
Properties
CAS No. |
1735-31-5 |
|---|---|
Molecular Formula |
C14H8Cl2F4 |
Molecular Weight |
323.1 g/mol |
IUPAC Name |
4-chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene |
InChI |
InChI=1S/C14H8Cl2F4/c15-9-3-1-8(2-4-9)13(14(18,19)20)11-6-5-10(16)7-12(11)17/h1-7,13H |
InChI Key |
YAGJJUBFVZVVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)


![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)


![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
